![molecular formula C13H19NO4 B6148969 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid CAS No. 2309122-41-4](/img/no-structure.png)
8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid
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Overview
Description
“8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid” is a chemical compound with the CAS Number: 2309122-41-4. It has a molecular weight of 253.3 and its IUPAC name is (1S,5R)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h6,8,10H,4-5,7H2,1-3H3,(H,15,16). This code provides a unique representation of the molecule’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.3 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
For more technical details, you can find the compound on Sigma-Aldrich: (https://www.sigmaaldrich.com/US/en/product/enamine/enah38a2bc6d?context=bbe). (https://www.sigmaaldrich.com/US/en/product/enamine/enah0cd46619?context=bbe). (https://www.sigmaaldrich.com/US/en/product/achemblock/advh97ebcce0?context=bbe). (https://www.chemspider.com/Chemical-Structure.28467177.html)
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "2-aminobicyclo[3.2.1]oct-2-ene", "tert-butyl chloroformate", "triethylamine", "dichloromethane", "acetic anhydride", "sodium bicarbonate", "water", "ethyl acetate", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether", "sodium chloride", "magnesium sulfate", "ethyl 8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate" ], "Reaction": [ "Protection of the amine group by treatment with tert-butyl chloroformate and triethylamine in dichloromethane to yield the tert-butoxycarbonyl (Boc) protected amine", "Formation of the bicyclic ring system by reaction of the Boc-protected amine with acetic anhydride and sodium bicarbonate in dichloromethane to yield the Boc-protected bicyclic lactam", "Deprotection of the Boc group by treatment with hydrochloric acid in methanol to yield the free amine", "Deprotection of the carboxylic acid group by treatment with sodium hydroxide in water to yield the free carboxylic acid", "Isolation of the product by extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and evaporation of the solvent to yield 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid as a white solid" ] } | |
CAS RN |
2309122-41-4 |
Product Name |
8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid |
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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